An In-depth Technical Guide to the Characterization of 4-Pyridineethanol (CAS: 5344-27-4)
An In-depth Technical Guide to the Characterization of 4-Pyridineethanol (CAS: 5344-27-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of a Versatile Intermediate
4-Pyridineethanol, identified by the CAS number 5344-27-4, is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyethyl group at the fourth position.[1][2][3] Its structural attributes make it a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds and fine chemicals.[4][5][6] In the realm of drug discovery and development, the precise characterization of such building blocks is not merely a procedural formality but a cornerstone of scientific rigor, ensuring the reproducibility, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the essential characterization methods for 4-Pyridineethanol, offering insights into the causality behind experimental choices and presenting validated protocols for its analysis.
Physicochemical Properties: A Foundation for Analysis
A thorough understanding of the physicochemical properties of 4-Pyridineethanol is fundamental for its handling, analysis, and application in synthesis. These properties dictate the selection of appropriate analytical techniques and solvents, as well as inform on storage and safety protocols.
| Property | Value | Source |
| CAS Number | 5344-27-4 | [1][3] |
| Molecular Formula | C7H9NO | [1][2][7] |
| Molecular Weight | 123.15 g/mol | [1][2][3] |
| Appearance | Colorless to brown liquid | [8][9] |
| Melting Point | 8-10 °C | [3][8] |
| Boiling Point | 121-122 °C at 2 mmHg; 140-141 °C at 9 Torr | [3][8] |
| Flash Point | 92 °C | [8] |
| Water Solubility | Miscible | [9] |
| Sensitivity | Hygroscopic | [9] |
The miscibility of 4-Pyridineethanol in water is a key consideration for aqueous reaction conditions and purification procedures.[9] Its hygroscopic nature necessitates storage in a dry, well-ventilated place to prevent degradation.[8][9]
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic techniques are indispensable for confirming the identity and purity of 4-Pyridineethanol. Each method provides a unique fingerprint of the molecule, and when used in concert, they offer a definitive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 4-Pyridineethanol, both ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms.
¹H NMR (Proton NMR): The ¹H NMR spectrum of 4-Pyridineethanol will exhibit characteristic signals corresponding to the protons on the pyridine ring and the ethyl alcohol substituent. The aromatic protons will typically appear in the downfield region (δ 7.0-8.5 ppm), showing distinct splitting patterns (doublets or doublet of doublets) due to coupling between adjacent protons. The methylene protons of the ethyl group will appear as two triplets in the upfield region, with the protons adjacent to the hydroxyl group being more deshielded than those adjacent to the pyridine ring. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of 4-Pyridineethanol will show distinct signals for each of the seven carbon atoms. The carbons of the pyridine ring will resonate in the aromatic region (typically δ 120-150 ppm), while the two aliphatic carbons of the ethyl group will appear at higher field.
Protocol for NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the 4-Pyridineethanol sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Pyridineethanol will display characteristic absorption bands that confirm the presence of the hydroxyl group and the pyridine ring.
Key IR Absorptions:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.
-
C-H stretch (aromatic): Sharp peaks above 3000 cm⁻¹ correspond to the C-H bonds of the pyridine ring.
-
C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the ethyl group.
-
C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic pyridine ring vibrations.[10]
-
C-O stretch: A strong band in the 1000-1250 cm⁻¹ region corresponds to the stretching vibration of the carbon-oxygen bond of the alcohol.
Protocol for ATR-IR Spectroscopy:
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small drop of the neat liquid 4-Pyridineethanol sample directly onto the ATR crystal.
-
Acquire the IR spectrum.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For 4-Pyridineethanol, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (123.15).[1] The fragmentation pattern can also provide structural information. For example, a common fragmentation would be the loss of a water molecule from the molecular ion.
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of 4-Pyridineethanol in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
GC Method:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) is standard for creating a reproducible fragmentation pattern.
-
Mass Range: Scan a range that includes the expected molecular ion and fragment ions (e.g., m/z 40-200).
-
-
Analysis: Inject the sample into the GC-MS system and acquire the data. The resulting chromatogram will show a peak for 4-Pyridineethanol at a specific retention time, and the mass spectrum of that peak will confirm its identity.
Chromatographic and Analytical Methods for Purity Assessment
Beyond structural confirmation, determining the purity of 4-Pyridineethanol is critical. Chromatographic techniques are the methods of choice for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a robust method for quantifying 4-Pyridineethanol and detecting non-volatile impurities.[5] The pyridine ring provides a strong chromophore, allowing for sensitive UV detection.[5]
Protocol for HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column, and an autosampler.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation and peak shape.
-
Detection Wavelength: The expected λmax is around 250-260 nm.[5]
-
Standard Preparation: Prepare a stock solution of a 4-Pyridineethanol reference standard in the mobile phase. Create a series of calibration standards by serial dilution to cover the expected concentration range of the sample.
-
Sample Preparation: Accurately weigh the 4-Pyridineethanol sample and dissolve it in the mobile phase to a known concentration that falls within the calibration range.
-
Analysis: Inject the standards and the sample onto the HPLC system. The purity of the sample can be determined by comparing the peak area of 4-Pyridineethanol to the total area of all peaks in the chromatogram (area percent method) or by using the calibration curve for quantification.
Synthesis and Purification
Understanding the synthesis and purification of 4-Pyridineethanol is crucial for anticipating potential impurities. A common laboratory-scale synthesis involves the reduction of a 4-pyridineacetic acid derivative.[11]
Synthesis Workflow
A typical synthesis route involves the reduction of 4-pyridineacetic acid ethyl ester using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[11]
Caption: A typical laboratory synthesis workflow for 4-Pyridineethanol.
Purification Protocol
Purification is often achieved by silica gel column chromatography.[4][9]
Protocol for Column Chromatography Purification:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., cyclohexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude 4-Pyridineethanol in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of increasing polarity, typically a mixture of cyclohexane and ethyl acetate.[4][9] The polarity is gradually increased to first elute less polar impurities, followed by the desired product.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure 4-Pyridineethanol.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Applications in Drug Development
Pyridine derivatives are integral to the synthesis of numerous pharmaceuticals.[12] 4-Pyridineethanol serves as a key intermediate in the production of various APIs.[4] For instance, it is a building block in the synthesis of certain pharmaceutical compounds.[6] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a basic pyridine ring, allows for diverse chemical transformations, making it a versatile component in medicinal chemistry.
Safety and Handling
As a chemical intermediate, proper handling of 4-Pyridineethanol is essential to ensure laboratory safety.
Hazard Identification:
-
Flammability: Combustible liquid.[8]
-
Health Hazards: Causes skin and serious eye irritation.[1][8] May cause respiratory irritation.[1][8] It is harmful if swallowed, in contact with skin, or if inhaled.
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][13][14]
-
Handling: Keep away from heat, sparks, and open flames.[8][14] Avoid breathing vapors or mist.[8][13] Wash hands thoroughly after handling.[8][14]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[8][13] Store away from oxidizing agents and moisture.[8]
Spill and Disposal:
-
In case of a spill, absorb with an inert material and place in a suitable container for disposal.[8]
-
Dispose of contents/container in accordance with local, regional, national, and international regulations.[8]
Conclusion
The comprehensive characterization of 4-Pyridineethanol is a critical undertaking for any researcher or drug development professional utilizing this versatile intermediate. A multi-faceted analytical approach, combining spectroscopic and chromatographic techniques, is essential to confirm its identity, purity, and quality. By adhering to the principles and protocols outlined in this guide, scientists can ensure the integrity of their starting materials, which is fundamental to the successful development of novel and effective pharmaceuticals.
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